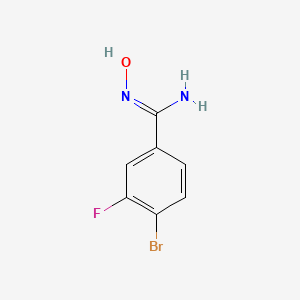

4-Bromo-3-fluoro-N-hydroxybenzamidine

Beschreibung

4-Bromo-3-fluoro-N-hydroxybenzamidine is a halogenated benzamidine derivative characterized by a bromine atom at the para position, a fluorine atom at the meta position, and a hydroxylamine substituent on the benzamidine core. Benzamidines are known for their role as protease inhibitors, particularly in targeting enzymes like thrombin or trypsin, due to their ability to mimic arginine residues . The bromo and fluoro substituents enhance electrophilicity and metabolic stability, while the N-hydroxy group may influence hydrogen-bonding interactions and metal chelation.

Eigenschaften

IUPAC Name |

4-bromo-3-fluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMUWERQTRJLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=N/O)/N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Methodology:

- Reagents : Bromine, zinc bromide, iodine, oleum, and solvents such as toluene.

- Reaction Conditions :

- 4-fluorobenzaldehyde is added dropwise to a mixture containing oleum, iodine, and zinc bromide at 5°C to 35°C over approximately 2 hours.

- Bromine is then added dropwise at 25°C to 45°C over about 3 hours.

- The mixture is stirred at 25°C to 65°C for an additional 2 hours.

- Work-up :

- The crude product is quenched in water below 25°C.

- Organic extraction with solvents like toluene, followed by distillation, yields the purified intermediate with >95% purity.

Data Table: Bromination Conditions and Yield

| Step | Reagents & Conditions | Temperature Range | Duration | Purity | Yield (%) |

|---|---|---|---|---|---|

| Bromination | 4-fluorobenzaldehyde + oleum, iodine, zinc bromide | 5°C–35°C | 2 hrs | >95% | Data not specified |

| Bromine addition | Bromine dropwise | 25°C–45°C | 3 hrs | - | - |

| Stirring | Reaction mixture | 25°C–65°C | 2 hrs | - | - |

| Purification | Extraction & distillation | - | - | >95% | - |

Conversion of 3-Bromo-4-fluorobenzaldehyde to Benzamidine Derivative

The subsequent step involves transforming the aldehyde into a benzamidine derivative, typically via oxime formation followed by amidoxime synthesis.

Methodology:

- Oxime Formation :

- The aldehyde reacts with hydroxylamine hydrochloride in ethanol, in the presence of triethylamine, at approximately 75°C for 24 hours.

- The product, 3-bromo-4-fluorobenzamidine oxime, is isolated after concentration and extraction.

- Amidoxime Formation :

- The oxime is further converted into the amidoxime by treatment with hydroxylamine hydrochloride, often under reflux conditions.

Data Table: Key Reaction Parameters

| Step | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Oxime formation | Hydroxylamine hydrochloride + triethylamine | ~75°C | 24 hrs | High (around 90%) | Efficient conversion |

| Amidoxime synthesis | Hydroxylamine hydrochloride | Reflux | Variable | ~80–90% | Purity >96% |

Final Functionalization to Obtain 4-Bromo-3-fluoro-N-hydroxybenzamidine

The last step involves converting the amidoxime intermediate into the target benzamidine derivative.

Methodology:

- Reaction Conditions :

- The amidoxime reacts with suitable dehydrating agents or under specific catalytic conditions to form the benzamidine.

- Alternatively, direct reduction or cyclization methods can be employed, depending on the specific synthetic route.

Notes:

- The synthesis often utilizes solvents like ethanol or acetic acid.

- Reaction times vary from several hours to days, depending on the method.

- Purification typically involves recrystallization or chromatography.

Summary of Preparation Methods

| Method | Key Reagents | Main Conditions | Purity & Yield | Remarks |

|---|---|---|---|---|

| Bromination of 4-fluorobenzaldehyde | Bromine, zinc bromide, oleum | 5°C–65°C | >95% purity | High selectivity and yield |

| Oxime formation | Hydroxylamine hydrochloride, triethylamine | ~75°C | >90% | Efficient intermediate synthesis |

| Benzamidine formation | Reagents for amidoxime conversion | Reflux or specific dehydration | >96% purity | Final step, purification critical |

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-fluoro-N-hydroxybenzamidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The bromine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 4-Bromo-3-fluoro-N-hydroxybenzamidine is in the development of anticancer drugs. Research has indicated that derivatives of benzamidine exhibit inhibitory effects on certain cancer cell lines. For instance, compounds with similar structures have been shown to inhibit protein interactions essential for cancer cell proliferation. The presence of both bromine and fluorine atoms enhances the compound's ability to interact with biological targets, potentially leading to more effective therapeutic agents .

PARP Inhibition

The compound has also been studied for its role as a PARP (Poly ADP-ribose polymerase) inhibitor. PARP inhibitors are crucial in cancer therapy, particularly for tumors with BRCA mutations. The structural characteristics of 4-Bromo-3-fluoro-N-hydroxybenzamidine make it a candidate for further development as a selective PARP inhibitor, which could be beneficial in treating specific types of breast and ovarian cancers .

Catalysis

Rhodium-Catalyzed Reactions

In synthetic organic chemistry, 4-Bromo-3-fluoro-N-hydroxybenzamidine can serve as a substrate in rhodium-catalyzed reactions. These reactions involve multiple C–H bond activations that lead to the formation of polyheteroaromatic compounds. Such compounds are valuable due to their unique electronic properties and potential applications in organic electronics and luminescent materials . The ability to modify existing compounds through these catalytic processes opens avenues for creating new materials with tailored properties.

Material Science

Organic Semiconductors

The unique electronic properties imparted by the bromine and fluorine substituents allow 4-Bromo-3-fluoro-N-hydroxybenzamidine to be explored as a building block for organic semiconductors. Research indicates that polyheteroaromatic compounds derived from such intermediates can exhibit high charge mobility, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Luminescent Materials

The compound's structure also positions it well for applications in luminescent materials. Its ability to form stable complexes with metals could be harnessed to develop new luminescent systems for sensors or display technologies.

Case Studies

Wirkmechanismus

The mechanism of action of 4-Bromo-3-fluoro-N-hydroxybenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Physicochemical and Functional Comparisons

- Fluorine’s electronegativity enhances stability against oxidative degradation.

- N-Substituent Impact : The N-hydroxy group in the target compound enables stronger hydrogen bonding compared to N-methoxy-N-methyl derivatives (e.g., 343564-56-7 in ), which may explain differences in toxicity profiles. The SDS for 4-bromo-3-fluoro-N-methoxy-N-methylbenzamide highlights precautions for inhalation and skin contact, suggesting higher volatility or reactivity than N-hydroxy analogs .

- Solubility : N-hydroxy derivatives generally exhibit higher aqueous solubility than N-alkylated versions due to polar interactions.

Biologische Aktivität

4-Bromo-3-fluoro-N-hydroxybenzamidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

4-Bromo-3-fluoro-N-hydroxybenzamidine can be categorized as an amidine derivative, where the presence of bromine and fluorine substituents contributes to its unique reactivity and interaction with biological targets.

The biological activity of 4-Bromo-3-fluoro-N-hydroxybenzamidine is primarily attributed to its ability to interact with various enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways.

- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing cellular responses.

Biological Activities

Research indicates that 4-Bromo-3-fluoro-N-hydroxybenzamidine exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines, particularly those associated with non-small cell lung cancer (NSCLC) by targeting fibroblast growth factor receptors (FGFR1) .

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, possibly through the modulation of cytokine release and inhibition of inflammatory pathways.

Case Studies

- Inhibition of Cancer Cell Lines :

-

Mechanistic Insights :

- Molecular docking studies revealed that 4-Bromo-3-fluoro-N-hydroxybenzamidine forms stable interactions with FGFR1, suggesting a mechanism where it inhibits receptor phosphorylation, leading to reduced cell cycle progression and increased apoptosis in cancer cells.

Data Table: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of NSCLC cells | |

| Anti-inflammatory | Modulation of cytokines | |

| Enzyme inhibition | Targeting specific enzymes |

Pharmacokinetics

Understanding the pharmacokinetics of 4-Bromo-3-fluoro-N-hydroxybenzamidine is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption : The compound is expected to have moderate absorption due to its polar nature.

- Distribution : It can cross cellular membranes, allowing it to reach intracellular targets effectively.

- Metabolism : Preliminary studies indicate that it undergoes phase I metabolic reactions leading to various metabolites.

- Excretion : Metabolites are primarily excreted via renal pathways.

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-3-fluoro-N-hydroxybenzamidine, and how can reaction conditions be optimized?

The synthesis of hydroxyamidine derivatives like 4-Bromo-3-fluoro-N-hydroxybenzamidine typically involves the reaction of imidoyl chlorides with hydroxylamine. For example, amidoximes (structurally related to hydroxyamidines) are synthesized by adding hydroxylamine to nitriles under basic conditions . Optimization may include adjusting pH (e.g., using NaOH/EtOH mixtures), controlling temperature to minimize side reactions (e.g., hydrolysis), and selecting solvents with high polarity (e.g., DMF) to stabilize intermediates. Purity can be enhanced via recrystallization or column chromatography, as demonstrated in analogous bromo-fluoro benzamide syntheses .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of 4-Bromo-3-fluoro-N-hydroxybenzamidine?

Single-crystal X-ray diffraction is critical for determining torsional angles and non-covalent interactions. For hydroxyamidine derivatives, SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving twisted benzene ring conformations (e.g., dihedral angles >30°) and hydrogen-bonding networks (e.g., O–H⋯N interactions forming centrosymmetric dimers) . High-resolution data (≤1.0 Å) are recommended to distinguish between bromine and fluorine atoms, which have similar electron densities. Twinning or disorder, common in halogenated compounds, can be addressed using the TWIN/BASF commands in SHELX .

Basic: What purification techniques are most effective for isolating 4-Bromo-3-fluoro-N-hydroxybenzamidine from reaction mixtures?

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is effective for isolating polar hydroxyamidine derivatives. Gradient elution (e.g., water/acetonitrile with 0.1% TFA) can separate byproducts like unreacted nitriles or hydrolysis products. For bulk purification, flash chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is cost-effective, as seen in related bromo-fluoro benzamide purifications (>95.0% purity achieved) .

Advanced: How can researchers reconcile contradictions in spectroscopic data (e.g., NMR, MS) for halogenated hydroxyamidines?

Discrepancies in NMR shifts or mass spectrometry fragmentation patterns may arise from solvent effects, tautomerism, or halogen-halogen interactions. For example, bromine’s quadrupolar moment can broaden NMR signals, requiring high-field instruments (≥400 MHz) and deuterated DMSO for resolution. Mass spectral anomalies (e.g., unexpected M+2 peaks) may indicate isotopic contributions from bromine (/) or fluorine () . Cross-validation with IR (C=N stretch ~1650 cm) and X-ray data is advised .

Basic: What are the key stability considerations for handling and storing 4-Bromo-3-fluoro-N-hydroxybenzamidine?

The compound is hygroscopic and light-sensitive. Storage under inert gas (argon) at −20°C in amber vials is recommended to prevent hydrolysis of the hydroxyamidine group. Decomposition via oxidation can be mitigated by adding stabilizers like BHT (0.1% w/w). Safety protocols include using fume hoods (due to potential bromide release) and PPE (nitrile gloves, goggles) as per S24/25 guidelines .

Advanced: How can computational modeling (e.g., DFT) predict reactivity and regioselectivity in 4-Bromo-3-fluoro-N-hydroxybenzamidine derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic substitution patterns, predicting bromine’s directing effects in further functionalization. For instance, the electron-withdrawing fluorine atom at the 3-position may deactivate the benzene ring, favoring reactions at the 4-bromo site. Solvent effects (e.g., PCM models for DMSO) and transition-state analysis (NEB method) can refine activation energy estimates .

Basic: What analytical techniques are essential for characterizing the purity of 4-Bromo-3-fluoro-N-hydroxybenzamidine?

Combined use of:

- Elemental Analysis : To verify C, H, N, Br, and F content (deviation ≤0.3% acceptable).

- Melting Point : Sharp range (e.g., 168°C for analogous bromobenzohydrazides) indicates purity .

- HPLC-MS : To detect trace impurities (<0.5% area) and confirm molecular ion peaks ([M+H] expected at ~247 m/z) .

Advanced: How does steric and electronic interplay influence the biological activity of 4-Bromo-3-fluoro-N-hydroxybenzamidine analogs?

The bromine atom’s steric bulk and fluorine’s electronegativity may modulate binding to enzyme active sites. For example, in metalloproteinase inhibition, the hydroxyamidine group chelates zinc, while halogen substituents enhance hydrophobic interactions. SAR studies on related benzamides show that para-bromo substitution increases potency 3-fold compared to meta-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.